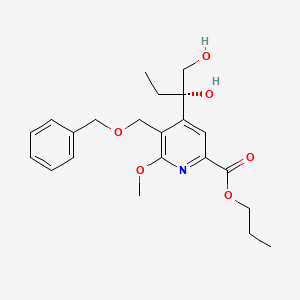
5-Bromoisoxazole-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromoisoxazole-3-sulfonyl chloride is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisoxazole-3-sulfonyl chloride typically involves the halogenation of isoxazole derivatives. . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective methods to produce the compound in bulk. The use of continuous flow reactors and advanced purification techniques ensures the high purity and consistency required for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromoisoxazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with dipolarophiles like alkynes, forming isoxazole-linked conjugates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Copper(I) or ruthenium(II) catalysts for cycloaddition reactions
Solvents: Organic solvents such as dichloromethane, acetonitrile
Major Products:
Sulfonamide Derivatives: Formed through substitution reactions with amines
Isoxazole Conjugates: Resulting from cycloaddition reactions with alkynes
Wissenschaftliche Forschungsanwendungen
5-Bromoisoxazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromoisoxazole-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The compound’s sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of bioactive molecules and other functionalized compounds .
Vergleich Mit ähnlichen Verbindungen
- 5-Chloroisoxazole-3-sulfonyl Chloride
- 5-Fluoroisoxazole-3-sulfonyl Chloride
- 5-Iodoisoxazole-3-sulfonyl Chloride
Comparison: 5-Bromoisoxazole-3-sulfonyl chloride is unique due to its specific reactivity and the properties imparted by the bromine atom. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C3HBrClNO3S |
|---|---|
Molekulargewicht |
246.47 g/mol |
IUPAC-Name |
5-bromo-1,2-oxazole-3-sulfonyl chloride |
InChI |
InChI=1S/C3HBrClNO3S/c4-2-1-3(6-9-2)10(5,7)8/h1H |
InChI-Schlüssel |
LAAZUAVFVXZMHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(ON=C1S(=O)(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)



